molecular formula C8H10BrCl2NO B15156100 2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride

2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride

Cat. No.: B15156100
M. Wt: 286.98 g/mol
InChI Key: NYFOXLPIARLPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H10BrCl2NO. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include both amino and hydroxyl functional groups attached to a brominated and chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride typically involves the bromination and chlorination of an aromatic precursor followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of 3-chloroaniline followed by a reaction with ethylene oxide to introduce the hydroxyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can undergo reduction reactions to remove the halogen atoms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-amino-2-(3-bromo-5-chlorophenyl)acetone, while reduction of the aromatic ring can produce a dehalogenated derivative.

Scientific Research Applications

2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-bromo-5-chlorophenyl)ethanol: The free base form of the compound without the hydrochloride salt.

    2-Amino-2-(3-bromo-5-chlorophenyl)acetone: An oxidized derivative.

    1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol: A structurally similar compound with a tert-butyl group instead of a hydroxyl group.

Uniqueness

2-Amino-2-(3-bromo-5-chlorophenyl)ethanol hydrochloride is unique due to its combination of amino and hydroxyl groups attached to a halogenated aromatic ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

2-amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H

InChI Key

NYFOXLPIARLPFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.